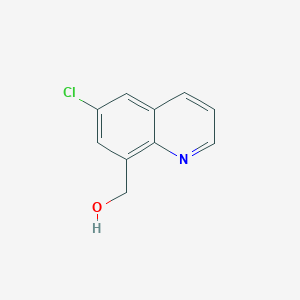

(6-Chloroquinolin-8-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-Chloroquinolin-8-yl)methanol is a chemical compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroquinolin-8-yl)methanol can be achieved through several methods. One common approach involves the reaction of 6-chloroquinoline with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(6-Chloroquinolin-8-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: 6-Chloroquinoline-8-carboxylic acid.

Reduction: 6-Chloroquinolin-8-ylamine.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloroquinolin-8-yl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.

Biology: Studied for its potential antimicrobial and antimalarial properties.

Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

Industry: Used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of (6-Chloroquinolin-8-yl)methanol involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In antimalarial applications, it may interfere with the parasite’s ability to metabolize hemoglobin .

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound of (6-Chloroquinolin-8-yl)methanol, known for its broad spectrum of biological activities.

Chloroquine: A well-known antimalarial drug that shares structural similarities with this compound.

Quinazoline: Another heterocyclic compound with similar biological activities

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(6-Chloroquinolin-8-yl)methanol is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antiviral applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Biological Activity

Quinoline derivatives, including this compound, are recognized for their potential therapeutic properties. The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Antiviral Activity : Shows promise in inhibiting viral replication.

- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.

The mechanism underlying the biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can inhibit enzymes crucial for the survival and proliferation of pathogens. This inhibition disrupts normal cellular functions, leading to antimicrobial and antiviral effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains revealed the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 20 |

These results suggest that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential as an antiviral agent. Research indicates that it can inhibit viral replication in vitro. For instance, a study reported that derivatives of quinoline compounds exhibited significant inhibition of viral growth with low cytotoxicity .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. A notable investigation assessed its effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 11.92 |

| HCT-116 (Colon Cancer) | 25.34 |

| HeLa (Cervical Cancer) | 19.67 |

The compound demonstrated selective toxicity towards MCF-7 cells, indicating its potential as a lead compound in anticancer drug development .

Case Studies

- Antimicrobial Efficacy : A comprehensive study conducted on the antibacterial activity of various quinoline derivatives, including this compound, revealed that modifications in the chemical structure significantly influenced their efficacy against pathogens. The study concluded that specific substitutions could enhance antimicrobial potency .

- Antiviral Screening : In a screening of several quinoline derivatives for antiviral properties against influenza viruses, it was found that certain modifications led to enhanced activity. The findings suggested that this compound could serve as a template for developing more potent antiviral agents .

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(6-chloroquinolin-8-yl)methanol |

InChI |

InChI=1S/C10H8ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-5,13H,6H2 |

InChI Key |

XHVKBSRBADVXRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)CO)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.